(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene
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Overview
Description
“3,5-Cycloergosta-6,8(14),22-triene” is a type of steroid . and is sourced from Poria cocos (Schw.)Wolf .
Synthesis Analysis
The substance is known to be the first i-steroid in the ergosterol series . It is obtained from the dehydration of ergosterol with either phosphorus oxychloride or p-toluenesulfonyl chloride in pyridine .Molecular Structure Analysis
The molecular formula of “3,5-Cycloergosta-6,8(14),22-triene” is C28H42 . Its average mass is 378.633 Da and its monoisotopic mass is 378.328644 Da .Physical and Chemical Properties Analysis
The compound is a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a density of 1.0±0.1 g/cm3, a boiling point of 468.3±12.0 °C at 760 mmHg, and a flash point of 230.1±14.4 °C .Scientific Research Applications
Antifungal Activity : Emesterones A and B, which include the structure of 3,5-Cycloergosta-6,8(14),22-triene, exhibit antifungal activity. Emesterone B showed slight antifungal activity towards Aspergillus fumigatus (Hosoe, Sameshima, Dobashi, & Kawai, 1998).
Synthetic Chemistry : This compound has been involved in studies of intramolecular Diels–Alder reactions, which are critical in synthetic chemistry for constructing complex molecular structures (Hellou, Bérubé, Newlands, Fallis, & Gabe, 1988).
Stereo- and Regioselective Additions : The compound has been used to explore stereo- and regioselective olefin additions, which are important in the stereoselective preparation of hydroxy-steroids (Barton, Poyser, & Sammes, 1972).
Photochemistry and Thermal Reactions : Research has also focused on photochemical reactions and thermal rearrangements involving similar compounds. This includes studies on the thermal behavior of trienes and their subsequent cyclization (Detert, Lenoir, & Zipse, 2009).
Natural Products Synthesis : This compound is part of the structure of novel natural products, such as spiranoid withanolides isolated from plants (Cirigliano & Misico, 2005).
Catenane Construction : It has been involved in the construction of complex molecular structures like catenanes, which are chains of interlocked rings (Amabilino, Ashton, Balzani, Boyd, Credi, Lee, Menzer, Stoddart, Venturi, & Williams, 1998).
Transition-Metal Catalysis : Studies have also involved the use of this compound in transition-metal catalysis of electrocyclization reactions, important for stereoselective synthesis (Qin, Wang, O'connor, Baldridge, Li, Tufekci, Chen, & Rheingold, 2020).
Safety and Hazards
The safety data sheet for “3,5-Cycloergosta-6,8(14),22-triene” suggests that it should be stored desiccated at -20°C . For obtaining a higher solubility, the tube should be warmed at 37 ℃ and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20℃ for several months .
Mechanism of Action
Action Environment
Environmental factors such as light, temperature, and oxygen levels significantly influence the action, efficacy, and stability of 3,5-Cycloergosta-6,8(14),22-triene. The compound is sensitive to light and oxygen, which can lead to its degradation[1][1]. Optimal conditions for its stability include low light and controlled temperature environments. These factors ensure the compound remains effective in modulating steroid biosynthesis and supporting plant growth.
[1][1]: ChemSpider
Biochemical Analysis
Biochemical Properties
3,5-Cycloergosta-6,8(14),22-triene plays a significant role in biochemical reactions. It is an important steroidal precursor that can be transformed into other steroidal compounds through biosynthesis . In plants, it participates in the synthesis of plant hormones and photosensitive pigments
Temporal Effects in Laboratory Settings
3,5-Cycloergosta-6,8(14),22-triene is stable at room temperature but is sensitive to light and oxygen in the air, which may cause degradation
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-Cycloergosta-6,8(14),22-triene involves a multi-step process starting with commercially available starting materials. The key steps include a Diels-Alder reaction, a hydroboration reaction, and a Wittig reaction.", "Starting Materials": [ "Cyclopentadiene", "Ergosterol", "1,3-butadiene", "Borane", "Triphenylphosphine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: A Diels-Alder reaction is performed between cyclopentadiene and ergosterol to form a cycloadduct.", "Step 2: The cycloadduct is subjected to a hydroboration reaction using borane and triphenylphosphine to yield a boronate ester.", "Step 3: The boronate ester is then subjected to a Wittig reaction using 1,3-butadiene and methanol to form the desired compound, 3,5-Cycloergosta-6,8(14),22-triene.", "Step 4: The crude product is purified using column chromatography and recrystallization techniques.", "Step 5: The purity and identity of the final product is confirmed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry.", "Step 6: The final product is then stored under appropriate conditions until further use." ] } | |
CAS No. |
24352-51-0 |
Molecular Formula |
C28H42 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
(1R,2R,5R,7S,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene |
InChI |
InChI=1S/C28H42/c1-18(2)19(3)7-8-20(4)23-9-10-24-22-12-16-28-17-21(28)11-15-27(28,6)25(22)13-14-26(23,24)5/h7-8,12,16,18-21,23,25H,9-11,13-15,17H2,1-6H3/b8-7+/t19-,20+,21+,23+,25-,26+,27+,28-/m0/s1 |
InChI Key |
IESQYBPJTJOIEI-WKHFTCAKSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3C=C[C@]45C[C@H]4CC[C@@]5([C@H]3CC[C@]12C)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C=CC45CC4CCC5(C3CCC12C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C=CC45CC4CCC5(C3CCC12C)C |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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